(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Overview
Description
(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amines during chemical reactions . This compound is particularly valuable in the synthesis of peptides and other complex molecules due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of an amino group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has numerous applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves the protection of the amino group by the BOC group. This protection prevents unwanted side reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Known for its stability and ease of removal under acidic conditions.
(S)-Methyl 5-amino-4-((benzyloxycarbonyl)amino)-5-oxopentanoate: Similar to the BOC-protected compound but uses a benzyloxycarbonyl (Cbz) protecting group, which is removed under hydrogenation conditions.
(S)-Methyl 5-amino-4-((fluorenylmethyloxycarbonyl)amino)-5-oxopentanoate: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
Uniqueness
The uniqueness of this compound lies in its BOC protecting group, which offers a balance of stability and ease of removal. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are crucial .
Properties
IUPAC Name |
methyl (4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMQVXPBMLTDSL-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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